4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one
Description
Properties
IUPAC Name |
4-bromo-1,2-dimethyl-5-quinoxalin-6-ylpyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4O/c1-17-12(11(14)13(19)18(17)2)8-3-4-9-10(7-8)16-6-5-15-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMKJVOKGXDDLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C)Br)C2=CC3=NC=CN=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80738879 | |
| Record name | 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80738879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208320-93-7 | |
| Record name | 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80738879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolone core: This can be achieved by the condensation of an appropriate hydrazine derivative with a β-keto ester under acidic or basic conditions.
Introduction of the bromine atom: Bromination of the pyrazolone core can be carried out using bromine or N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane.
Attachment of the quinoxaline moiety: This step involves the coupling of the brominated pyrazolone with a quinoxaline derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazolone derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazolone derivatives.
Substitution: Formation of substituted pyrazolone derivatives with various functional groups.
Scientific Research Applications
4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoxaline moiety is known to interact with DNA and proteins, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Physical Comparison of Brominated Pyrazolone Derivatives
*Calculated molecular weight. †Estimated based on analogs. ‡Includes tetrahydroindole and sulfonamide groups.
Reactivity and Functionalization
- The target compound’s quinoxaline moiety may direct further functionalization to its nitrogen-rich ring .
- Hydrogen Bonding: Quinoxaline’s nitrogen atoms could act as hydrogen-bond acceptors, akin to the sulfonamide group in Compound 16, influencing solubility and crystal packing .
Biological Activity
4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C_13H_12BrN_3O, and it includes a bromine atom at the 4-position of the pyrazole ring, two methyl groups at the 1 and 2 positions, and a quinoxaline substituent at the 5-position. This combination enhances its reactivity and biological profile compared to similar compounds.
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
Anticancer Activity
Research indicates that derivatives of pyrazole, including this compound, possess significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation effectively. The compound's specific activity against various cancer cell lines has been documented, with IC50 values indicating its potency.
The anticancer mechanism is often attributed to the ability of the compound to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor growth.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Various studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For example, it has shown promising results in inhibiting strains such as E. coli and Aspergillus niger.
| Microorganism | Activity | Reference |
|---|---|---|
| Bacillus subtilis | Inhibitory | |
| Proteus vulgaris | Inhibitory | |
| Aspergillus niger | Inhibitory |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are known for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have demonstrated that similar compounds can significantly reduce inflammation markers.
Case Studies
Several case studies have documented the synthesis and biological evaluation of various pyrazole derivatives, including this compound. For example:
- Study by Selvam et al. (2015) : This study synthesized a series of pyrazole derivatives and tested them for anti-inflammatory activity. Compounds showed up to 85% inhibition of TNF-α at certain concentrations compared to standard drugs like dexamethasone .
- Research by Burguete et al. (2015) : Focused on the synthesis of novel pyrazole derivatives with antimicrobial properties, demonstrating effective inhibition against Mycobacterium tuberculosis strains .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-Bromo-1,2-dimethyl-5-(quinoxalin-6-yl)-1H-pyrazol-3(2H)-one?
The synthesis typically involves a multi-step approach:
- Step 1 : Bromination of a pyrazole precursor using reagents like N-bromosuccinimide (NBS) under controlled conditions to achieve regioselectivity .
- Step 2 : Suzuki-Miyaura cross-coupling to introduce the quinoxaline moiety. For example, reacting a brominated pyrazole with quinoxalin-6-ylboronic acid using Pd(PPh₃)₄ as a catalyst in a degassed DMF/water mixture .
- Step 3 : Methylation at the N1 and N2 positions using methyl iodide or dimethyl sulfate in the presence of a base like K₂CO₃ .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- 1H/13C NMR : Confirm substitution patterns and regiochemistry. For instance, the quinoxaline protons appear as distinct aromatic signals (δ 7.5–9.0 ppm), while pyrazole methyl groups resonate near δ 2.5–3.5 ppm .
- IR Spectroscopy : Identify carbonyl (C=O) stretches around 1650–1700 cm⁻¹ and N-H stretches (if present) near 3200–3400 cm⁻¹ .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structure refinement?
- Software Tools : Use SHELXL for robust refinement, particularly for handling twinned data or partial occupancy .
- Visualization : ORTEP-3 aids in identifying disordered regions via thermal ellipsoid analysis. Adjust occupancy parameters iteratively and validate with R-factor convergence .
- Validation : Cross-check with PLATON or Mercury to detect symmetry violations or missed hydrogen bonds .
Q. What strategies optimize regioselective bromination in the pyrazole core?
- Directing Groups : Introduce electron-withdrawing groups (e.g., carbonyl) at specific positions to direct bromination to the desired site .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states during electrophilic substitution .
- Catalytic Systems : Employ Lewis acids like FeCl₃ to enhance selectivity, as seen in analogous brominated pyrazoles .
Q. How can hydrogen-bonding networks and supramolecular interactions be analyzed in the crystal lattice?
- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D, S motifs) using Mercury or CrystalExplorer .
- Thermal Analysis : DSC/TGA identifies polymorphic transitions influenced by intermolecular interactions .
- DFT Calculations : Simulate interaction energies (e.g., using Gaussian) to correlate crystal packing with thermodynamic stability .
Q. What methodologies address polymorphic variability impacting biological activity?
- Screening : Recrystallize from solvent mixtures (e.g., ethanol/water) to isolate stable polymorphs .
- PXRD : Compare experimental diffractograms with simulated patterns from single-crystal data .
- Bioactivity Correlation : Test polymorphs in vitro (e.g., enzyme inhibition assays) to link structure-activity relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
